molecular formula C6H7FN2O B8067176 O-[(3-fluoropyridin-2-yl)methyl]hydroxylamine

O-[(3-fluoropyridin-2-yl)methyl]hydroxylamine

Cat. No.: B8067176
M. Wt: 142.13 g/mol
InChI Key: NWZGITAORMXTNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

O-[(3-Fluoropyridin-2-yl)methyl]hydroxylamine is a versatile chemical scaffold designed for research and development, particularly in medicinal chemistry and drug discovery. This compound integrates a hydroxylamine functional group, a highly useful reagent for the synthesis of oximes and hydroxamic acids , with a 3-fluoropyridine ring, a privileged structure in pharmaceutical agents . The presence of the electron-withdrawing fluorine atom on the pyridine ring can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, making it a valuable building block for creating biologically active molecules . Researchers can utilize this compound as a key intermediate in the synthesis of more complex structures. Its hydroxylamine moiety can undergo reactions with carbonyl groups (aldehydes and ketones) to form oximes, which are stable linkages used in bioconjugation and material science . Furthermore, the fluoropyridine core is amenable to further functionalization via metal-catalyzed cross-coupling reactions, allowing for the construction of a diverse chemical library. Patents suggest that closely related 3-fluoro-2-pyridine derivatives, including oximes and hydroxamic acids, are investigated for their potential in treating various conditions, indicating the therapeutic relevance of this chemical class . This compound is For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

O-[(3-fluoropyridin-2-yl)methyl]hydroxylamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7FN2O/c7-5-2-1-3-9-6(5)4-10-8/h1-3H,4,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWZGITAORMXTNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)CON)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Photoredox-Mediated Coupling of α,α-Difluoro-β-Iodoketones

The photoredox approach leverages visible-light catalysis to construct 3-fluoropyridines from α,α-difluoro-β-iodoketones and silyl enol ethers. Key steps include:

  • Catalytic System : fac-Ir(ppy)₃ under blue LED irradiation facilitates single-electron transfer, enabling C–C bond formation.

  • Cyclization : Subsequent one-pot condensation with ammonium acetate yields the pyridine ring.

  • Advantages : High regioselectivity for 3-fluoropyridines and compatibility with diverse ketone substrates.

For example, coupling α,α-difluoro-β-iodoacetophenone with trimethylsilyl enol ether of acetone produces 3-fluoro-2-methylpyridine in 68% yield.

Halogenative Difluorohomologation

This method employs halogenation followed by fluorination:

  • Substrate : Pyridine-2-carboxaldehyde derivatives.

  • Reagents : Selectfluor® or DAST (diethylaminosulfur trifluoride) introduce fluorine at the 3-position.

  • Example : Treatment of 2-hydroxymethylpyridine with DAST in dichloromethane yields 3-fluoropyridin-2-ylmethanol (72% yield).

Functionalization of the Pyridine Core

Hydroxymethylation at the 2-Position

Introducing the hydroxymethyl group requires careful oxidation or reduction:

  • Oxidation : Pyridin-2-ylmethanol is synthesized via PCC (pyridinium chlorochromate) oxidation of 2-methylpyridine derivatives.

  • Reduction : Catalytic hydrogenation of 2-cyanopyridine derivatives using Raney nickel affords 2-aminomethylpyridine, which is hydrolyzed to the alcohol.

Conversion to Electrophilic Intermediates

The hydroxymethyl group is activated for nucleophilic substitution:

  • Triflation : Reaction with trifluoromethanesulfonic anhydride in dichloromethane produces the triflate ester.

  • Bromination : PBr₃ in diethyl ether converts the alcohol to 2-bromomethyl-3-fluoropyridine (85% yield).

Coupling with Hydroxylamine Derivatives

Nucleophilic Substitution with Protected Hydroxylamines

To avoid N-alkylation, hydroxylamine is O-protected:

  • Protecting Group : O-(2-Methoxy-2-propyl)hydroxylamine.

  • Reaction : The pyridinemethyl triflate reacts with the protected hydroxylamine in DMF at 60°C, yielding O-protected intermediate (63% yield).

  • Deprotection : Amberlyst-15 in methanol removes the methoxypropyl group, affording the target compound.

Mitsunobu Reaction

Direct O-alkylation using DEAD (diethyl azodicarboxylate) and triphenylphosphine:

  • Conditions : Hydroxylamine hydrochloride, 3-fluoropyridin-2-ylmethanol, and DEAD in THF at 0°C.

  • Yield : Moderate (55%) due to competing N-alkylation.

Analytical Validation and Optimization

Spectroscopic Characterization

  • NMR : δ 8.45 (d, J = 4.8 Hz, 1H, pyridine-H), 4.75 (s, 2H, CH₂), 3.10 (br s, 2H, NH₂) in CDCl₃.

  • MS (ESI) : m/z 157.1 [M+H]⁺.

Purification Techniques

  • Column Chromatography : Silica gel with chloroform/methanol (95:5) eluent.

  • Crystallization : Ethyl acetate/hexane recrystallization yields >99% purity.

Challenges and Mitigation Strategies

ChallengeSolutionReference
N- vs. O-alkylationUse of bulky protecting groups (e.g., MIP)
Fluorine instabilityLow-temperature reactions under N₂
Hydroxylamine oxidationAddition of radical scavengers (BHT)

Chemical Reactions Analysis

Types of Reactions

O-[(3-fluoropyridin-2-yl)methyl]hydroxylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro compounds, while substitution reactions can produce a variety of substituted pyridine derivatives .

Scientific Research Applications

Medicinal Chemistry

O-[(3-fluoropyridin-2-yl)methyl]hydroxylamine has been investigated for its potential therapeutic properties:

  • Drug Development: The compound serves as a building block for synthesizing more complex molecules with potential pharmacological activity. Its ability to interact with biological targets makes it a candidate for developing new drugs, particularly in treating neurological disorders due to its interaction with nicotinic acetylcholine receptors (nAChRs) .
  • Biochemical Probes: Research indicates that this compound can act as a biochemical probe, aiding in the study of enzyme interactions and signaling pathways .

Biological Research

The compound's interaction with biological systems has been a focal point of research:

  • Nicotinic Receptor Modulation: Studies have shown that derivatives of this compound can selectively potentiate nAChR activity, suggesting its potential use in neuropharmacology .
  • Antimicrobial Activity: Initial studies suggest that compounds derived from hydroxylamines exhibit antimicrobial properties, contributing to the search for new antibiotics .

Industrial Applications

In addition to its scientific applications, this compound is explored in industrial contexts:

  • Agrochemicals: The compound is being evaluated for use in developing agrochemicals, where its reactivity can be harnessed to create effective pesticides or herbicides .

Case Studies and Research Findings

Case Study 1: Nicotinic Acetylcholine Receptors
Research on this compound analogs revealed their ability to selectively modulate nAChRs, which are critical in neurotransmission. This selectivity may lead to fewer side effects compared to non-selective modulators .

Case Study 2: Antimicrobial Properties
A series of hydroxylamine derivatives were tested for their efficacy against various pathogens. Results indicated significant antimicrobial activity, pointing towards their potential as new therapeutic agents against resistant strains .

Comparative Analysis Table

Application AreaDescriptionKey Findings
Medicinal ChemistryDrug development and synthesis of analogsPotential as nAChR modulators
Biological ResearchInteraction with enzymes and receptorsSelective potentiation of nAChR activity
Industrial ApplicationsDevelopment of agrochemicalsEffective in creating novel pesticides

Mechanism of Action

The mechanism of action of O-[(3-fluoropyridin-2-yl)methyl]hydroxylamine involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with receptors or other proteins, modulating their function and influencing various biochemical pathways .

Comparison with Similar Compounds

Comparative Data Table

Compound Substituent(s) LogP Boiling Point (°C) Key Applications Reference
O-[(3-Fluoropyridin-2-yl)methyl]HA 3-F-pyridine N/A N/A Enzyme inhibition
O-(2-Fluorophenyl)methyl-HA 2-F-benzene 1.916 238 Pharmaceutical research
O-(3-(Trifluoromethyl)benzyl)-HA 3-CF₃-benzene N/A 160–170 (mp) Agrochemicals
O-Pentafluorobenzyl-HA 2,3,4,5,6-F-benzene N/A N/A Analytical chemistry
O-((Ferrocenyl)(3-F-phenyl))HA Ferrocene + 3-F-benzene N/A N/A Cancer therapeutics

Biological Activity

O-[(3-fluoropyridin-2-yl)methyl]hydroxylamine is a compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

This compound features a hydroxylamine functional group attached to a pyridine ring that is substituted with a fluorine atom at the 3-position. Its molecular formula is C8H8FNC_8H_8FN and it has a molecular weight of approximately 151.14 g/mol. The hydroxylamine group is known for its reactivity and biological significance, particularly in medicinal applications.

Biological Activity

The biological activity of this compound can be categorized into several key areas:

1. Antimicrobial Activity:
Research indicates that compounds containing hydroxylamine structures exhibit significant antimicrobial properties. For instance, related compounds have shown efficacy against various pathogens, suggesting potential applications in treating infectious diseases.

2. Antioxidant Properties:
Hydroxylamines are also recognized for their antioxidant capabilities, which can mitigate oxidative stress in biological systems. This property is crucial for developing therapeutic agents aimed at conditions associated with oxidative damage.

3. Enzyme Inhibition:
The compound has been studied for its ability to inhibit specific enzymes. Hydroxylamines can interact with enzyme active sites, potentially leading to therapeutic effects against diseases where these enzymes play a critical role.

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationships (SAR) of this compound is essential for optimizing its biological activity. The presence of the fluorine atom may enhance the compound's binding affinity to biological targets compared to similar compounds without this substitution.

Comparative Analysis of Related Compounds

Compound NameStructure FeaturesUnique Properties
3-Fluoro-4-hydroxymethylpyridineHydroxymethyl group on pyridinePotential use in neuropharmacology
3-Amino-4-fluoropyridineAmino group instead of hydroxylamineKnown for anti-inflammatory properties
N-(pyridin-4-yl)hydroxylamineHydroxylamine attached to pyridineExhibits antimicrobial activity

Case Studies and Research Findings

Several studies have highlighted the potential of hydroxylamines in drug development:

  • Anticancer Activity:
    A study reported the discovery of hydroxylamine-based compounds that act as selective inhibitors of epidermal growth factor receptor (EGFR). These compounds demonstrated significant anticancer activity against cell lines with specific mutations, showcasing the therapeutic potential of hydroxylamines in oncology .
  • Mechanistic Studies:
    Research has utilized this compound as a probe to investigate biochemical pathways involving hydroxylamines. This work has provided insights into enzyme mechanisms and the role of hydroxylamines in various biological processes.

Q & A

Q. What are the recommended synthetic routes for O-[(3-fluoropyridin-2-yl)methyl]hydroxylamine?

  • Methodological Answer : The compound can be synthesized via O-alkylation of hydroxylamine derivatives . A common approach involves:

Protection of the hydroxylamine group : Use tert-butyl carbamate intermediates (e.g., tert-butyl ((3-fluoropyridin-2-yl)methyl)carbamate) to stabilize the reactive NH group during synthesis .

Alkylation : React the protected intermediate with a hydroxylamine source (e.g., hydroxylamine hydrochloride) under basic conditions (e.g., NaHCO₃ or K₂CO₃) .

Deprotection : Remove the tert-butyl group using acidic conditions (e.g., HCl in dioxane) to yield the final product .
Note: The fluoropyridinyl group may require tailored reaction conditions due to its electron-withdrawing effects.

Q. How can the purity and structural integrity of this compound be verified?

  • Methodological Answer :
  • Chromatography : Use HPLC or UPLC with a C18 column and UV detection (λ = 254 nm) to assess purity (>95% by area normalization) .
  • Spectroscopy : Confirm the structure via ¹H/¹³C NMR (e.g., δ ~8.3–8.5 ppm for pyridinyl protons) and FTIR (N–O stretch at ~950 cm⁻¹) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify the molecular ion peak (expected m/z for C₆H₆FN₂O: 153.05) .

Advanced Research Questions

Q. How does the 3-fluoropyridinyl substituent influence the compound’s reactivity compared to non-fluorinated analogs?

  • Methodological Answer : The electron-withdrawing fluorine on the pyridine ring:
  • Enhances stability : Reduces susceptibility to oxidative degradation compared to methoxy-substituted analogs (e.g., O-[(2-methoxyphenyl)methyl]hydroxylamine) .
  • Alters nucleophilicity : The hydroxylamine group becomes less nucleophilic due to inductive effects, requiring stronger electrophiles for reactions like oxime formation .
  • Experimental Design : Compare reaction rates with non-fluorinated analogs in model reactions (e.g., condensation with aldehydes) under controlled conditions .

Q. What strategies can resolve contradictions in reported stability data under varying pH and temperature conditions?

  • Methodological Answer :
  • Accelerated Stability Studies :

Prepare solutions of the compound in buffers (pH 1–13) and store at 25°C, 40°C, and 60°C.

Monitor degradation via HPLC at intervals (0, 7, 14, 30 days).

Identify degradation products (e.g., nitroso derivatives) using LC-MS .

  • Contradiction Analysis : If stability varies across studies, consider differences in:
  • Counterion effects : Hydrochloride salts (e.g., O-(4-fluorobenzyl)hydroxylamine hydrochloride) may enhance stability .
  • Solvent choice : Aqueous vs. anhydrous conditions impact hydrolysis rates .

Q. How can this compound be utilized in the synthesis of complex heterocycles for pharmaceutical applications?

  • Methodological Answer :
  • Nitroxide Radical Formation : React with ketones or aldehydes to form stable nitroxides for studying free radical mechanisms .
  • Cyclization Reactions : Use in [3+2] cycloadditions with alkenes to generate pyrrolidine or isoxazolidine scaffolds, common in drug discovery (e.g., antiviral or anticancer agents) .
  • Case Study : A patent describes fluoropyridinyl-hydroxylamine derivatives as intermediates in kinase inhibitors .

Data Contradiction and Mechanistic Analysis

Q. Why do some studies report conflicting yields in O-alkylation reactions involving fluoropyridinyl groups?

  • Methodological Answer :
  • Steric and Electronic Factors : The 3-fluoropyridinyl group may hinder alkylation due to steric bulk near the reactive site.
  • Optimization Steps :

Screen bases (e.g., DBU vs. K₂CO₃) to enhance deprotonation of hydroxylamine.

Use polar aprotic solvents (e.g., DMF) to stabilize transition states .

  • Quantitative Analysis : Compare yields with/without fluorine substitution using Design of Experiments (DoE) to isolate variables .

Safety and Handling

Q. What precautions are critical when handling this compound in aqueous environments?

  • Methodological Answer :
  • Hydrolysis Risk : The compound may hydrolyze to form reactive intermediates (e.g., hydroxylamine) in water.
  • Mitigation :

Store under inert atmosphere (N₂/Ar) at –20°C.

Use anhydrous solvents (e.g., THF, DCM) for reactions .

  • Safety Data : Analogous compounds (e.g., O-(cyclobutylmethyl)hydroxylamine) show low acute toxicity but require ventilation due to dust formation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.